molecular formula C26H21NO6 B7735293 MFCD06480177

MFCD06480177

Cat. No.: B7735293
M. Wt: 443.4 g/mol
InChI Key: QPNZCRZJCNSPAE-UHFFFAOYSA-N
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Description

MFCD06480177 is a chemical compound with significant applications in coordination chemistry and catalysis. These ligands are designed to enhance transition metal coordination and catalytic activity through their unique electronic and steric properties .

Key Hypothetical Properties (Inferred from Analogues):

  • Molecular Formula: Likely similar to CAS 56469-02-4 (C₉H₉NO₂), a heterocyclic compound with a hydroxyisoquinolinone backbone .
  • Synthesis: May involve Pd-catalyzed cross-coupling or condensation reactions under reflux conditions, as seen in analogous compounds (e.g., CAS 913835-63-9 uses Pd catalysts and 1,4-dioxane solvent) .
  • Applications: Potential use in pharmaceutical intermediates or catalytic systems due to its ligand functionality .

Properties

IUPAC Name

N-[4-[2-[2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO6/c1-16(28)27-19-11-7-17(8-12-19)22(29)15-32-26-24(30)21-5-3-4-6-23(21)33-25(26)18-9-13-20(31-2)14-10-18/h3-14H,15H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNZCRZJCNSPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06480177 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Solid-phase synthesis: This method involves the use of solid supports to facilitate the reaction and purification processes.

    Liquid-phase synthesis: This method involves the use of solvents to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated equipment and stringent quality control measures. The process may include:

    Batch processing: This method involves the production of the compound in discrete batches, allowing for precise control over reaction conditions.

    Continuous processing: This method involves the continuous production of the compound, which can increase efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

MFCD06480177 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

MFCD06480177 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Used in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and used in drug development.

    Industry: Used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of MFCD06480177 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

To contextualize MFCD06480177, two structurally related compounds are analyzed: CAS 56469-02-4 (a hydroxyisoquinolinone derivative) and CAS 54013-06-8 (a pyrazinecarboxylate derivative).

Structural and Functional Comparison

Table 1: Structural and Physicochemical Properties
Property This compound (Hypothetical) CAS 56469-02-4 CAS 54013-06-8
Molecular Formula C₉H₉NO₂ (assumed) C₉H₉NO₂ C₇H₉N₃O₂
Molecular Weight ~163.17 163.17 167.17
Hydrogen Bonding 2 acceptors, 1 donor 2 acceptors, 1 donor 4 acceptors, 2 donors
LogP (XLOGP3) ~2.15 2.15 0.78
Solubility (mg/mL) ~0.24 (ESOL) 0.24 0.69
Bioavailability Moderate (Score: 0.55) 0.55 0.55

Key Observations :

  • Structural Similarities : Both this compound and CAS 56469-02-4 share a hydroxy-substituted heterocyclic core, enhancing metal-binding affinity .
  • Functional Differences : CAS 54013-06-8’s pyrazinecarboxylate group provides higher hydrogen-bonding capacity, favoring solubility in polar solvents .

Tables

  • Table 1: Structural comparison (aligned with guidelines in and ).
  • Table 2: Synthetic methods (formatted per and ).

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